molecular formula C10H6BrN5 B14237148 4-Azido-6-bromo-2,2'-bipyridine CAS No. 265998-66-1

4-Azido-6-bromo-2,2'-bipyridine

Cat. No.: B14237148
CAS No.: 265998-66-1
M. Wt: 276.09 g/mol
InChI Key: WGXUQEFZBOSKDR-UHFFFAOYSA-N
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Description

4-Azido-6-bromo-2,2'-bipyridine is a heterocyclic compound featuring a 2,2'-bipyridine core substituted with an azide (-N₃) group at the 4-position and a bromine atom at the 6-position. This dual functionalization renders the molecule highly reactive: the azide group enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) or photodegradation pathways, while the bromine atom serves as a versatile leaving group for nucleophilic substitution or cross-coupling reactions . Such properties make it a valuable precursor for synthesizing coordination complexes, photoactive materials, and bioorthogonal probes.

Properties

CAS No.

265998-66-1

Molecular Formula

C10H6BrN5

Molecular Weight

276.09 g/mol

IUPAC Name

4-azido-2-bromo-6-pyridin-2-ylpyridine

InChI

InChI=1S/C10H6BrN5/c11-10-6-7(15-16-12)5-9(14-10)8-3-1-2-4-13-8/h1-6H

InChI Key

WGXUQEFZBOSKDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=C2)N=[N+]=[N-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step, followed by the reaction with sodium azide to introduce the azido group .

Industrial Production Methods

While specific industrial production methods for 4-Azido-6-bromo-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Azido-6-bromo-2,2’-bipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various bipyridine derivatives with different substituents .

Mechanism of Action

The mechanism of action of 4-Azido-6-bromo-2,2’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive azido and bromo groups. These functional groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of 2,2'-bipyridine derivatives depend critically on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of 2,2'-Bipyridine Derivatives
Compound Substituents Positions Key Reactivity/Applications Reference
4-Azido-6-bromo-2,2'-bipyridine Azido, Bromo 4, 6 Click chemistry, photolabile ligands
4-Bromo-2,2'-bipyridine Bromo 4 Ligand synthesis, coordination complexes
5-(Bromomethyl)-2,2'-bipyridine Bromomethyl 5 Heterobimetallic Ru/Au complexes
3,3'-Bipyridine derivatives Donor/Acceptor groups 3, 3' Nonlinear optical polymers
Key Observations:

Azide vs. Bromo Reactivity: The azide group in this compound distinguishes it from 4-Bromo-2,2'-bipyridine, enabling orthogonal reactivity for sequential functionalization. For example, the azide can undergo photolysis or click reactions, while the bromine can participate in Suzuki couplings . In contrast, 4-Bromo-2,2'-bipyridine (lacking an azide) is primarily used as a monofunctional ligand or intermediate for metal complexes .

Bromomethyl vs. Bromo :

  • 5-(Bromomethyl)-2,2'-bipyridine () contains a brominated methyl side chain, facilitating covalent attachment to azolium salts for constructing heterobimetallic Ru/Au complexes. This contrasts with the direct substitution pattern in the target compound, which offers sterically accessible halogen and azide groups .

Core Isomerism (2,2' vs. 3,3'): 3,3'-Bipyridine derivatives () exhibit distinct electronic conjugation pathways due to their isomerism, making them superior for nonlinear optical (NLO) applications. Their symmetric push-pull-push design enhances third-order NLO properties, unlike 2,2'-bipyridines, which are more common in coordination chemistry .

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